An In-depth Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (R)-1-Cbz-pyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(R)-1-Cbz-pyrrolidine-3-carboxylic acid is a synthetically versatile chiral building block of significant interest to the pharmaceutical and organic chemistry sectors. This document provides a comprehensive technical overview of its structural characteristics, physicochemical properties, spectroscopic signature, synthesis, and applications. The inherent chirality and conformational rigidity of the pyrrolidine ring, combined with the robust and strategically removable carbobenzyloxy (Cbz) protecting group, make this compound a valuable intermediate for creating complex molecular architectures with precise stereochemical control. Its primary applications lie in the synthesis of peptidomimetics, constrained β-amino acid analogs, and as a key component in the development of novel therapeutics, including enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.
Introduction: The Strategic Value of a Constrained Chiral Building Block
The design of modern therapeutics often hinges on the precise three-dimensional arrangement of atoms to optimize interactions with biological targets. Pyrrolidine derivatives, particularly chiral ones, are privileged scaffolds in medicinal chemistry for several reasons.[1] Their non-planar, five-membered ring structure introduces conformational constraints that can pre-organize appended functional groups into a bioactive conformation, often leading to enhanced potency and selectivity while improving metabolic stability compared to more flexible acyclic analogs.
(R)-1-Cbz-pyrrolidine-3-carboxylic acid, also known as (3R)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, embodies these advantages. It serves as a constrained β-proline analog, a structural motif found in numerous bioactive compounds. The carboxylic acid at the 3-position and the secondary amine (protected as a carbamate) provide two orthogonal points for chemical modification.
The choice of the carbobenzyloxy (Cbz or Z) group for amine protection is a critical aspect of this reagent's utility. The Cbz group is renowned for its stability across a wide range of reaction conditions, including acidic and basic environments, yet it can be cleanly removed under mild catalytic hydrogenolysis conditions.[2] This strategic orthogonality allows chemists to perform extensive modifications on the carboxylic acid moiety without disturbing the protected nitrogen, making it a cornerstone of multi-step synthetic campaigns.[2]
Molecular Structure and Nomenclature
A thorough understanding of the molecule's structure is fundamental to its application. The nomenclature directly reflects its key chemical features.
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"(R)-" : This prefix denotes the absolute stereochemistry at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring bearing the carboxylic acid group.[2]
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"pyrrolidine" : This is the core heterocyclic scaffold, a five-membered saturated ring containing one nitrogen atom.[2]
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"-3-carboxylic acid" : This indicates the presence of a carboxyl (-COOH) group at the C3 position.[2]
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"1-Cbz" : This signifies that the nitrogen atom at position 1 is protected with the carbobenzyloxy group.[2]
Chemical Structure and Identifiers
The two-dimensional structure of (R)-1-Cbz-pyrrolidine-3-carboxylic acid is depicted below.
Caption: 2D Structure of (R)-1-Cbz-pyrrolidine-3-carboxylic acid.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for quality control, reaction monitoring, and structural confirmation. While extensive experimental data is not always published, a combination of reported values for its enantiomer and predictive analysis provides a robust profile.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 192214-06-5 | [3] |
| Molecular Formula | C₁₃H₁₅NO₄ | [3] |
| Molecular Weight | 249.26 g/mol | [3][4] |
| Appearance | White to off-white solid | Inferred from enantiomer data |
| Melting Point | 96-98 °C | (Value reported for (S)-enantiomer) |
| Optical Rotation | Data not available in searched literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | |
| XLogP3 | 1.3 | [4] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 432.3 ± 45.0 °C at 760 mmHg |
Expected Spectroscopic Signature
While a dedicated spectral database for this specific compound is not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR (Proton NMR): The spectrum is expected to show distinct regions.
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Aromatic Protons (7.3-7.4 ppm): A multiplet corresponding to the five protons of the phenyl ring from the Cbz group.
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Benzyl Protons (~5.1 ppm): A singlet integrating to two protons for the -CH₂- group of the Cbz protector.
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Pyrrolidine Ring Protons (3.0-3.8 ppm and 1.9-2.3 ppm): A series of complex multiplets corresponding to the seven protons on the pyrrolidine ring. The protons adjacent to the nitrogen (C2 and C5) will be further downfield. The proton at the chiral center (C3) will also be in this region. Due to restricted rotation (amide rotamers), some peaks may appear broad or as two distinct sets of signals.
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Carboxylic Acid Proton (10-12 ppm): A very broad singlet that is exchangeable with D₂O.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbons (170-180 ppm and ~155 ppm): Two signals in the downfield region are expected. The carboxylic acid carbonyl (~175 ppm) and the carbamate carbonyl (~155 ppm).
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Aromatic Carbons (127-136 ppm): Signals for the carbons of the phenyl ring.
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Benzyl Carbon (~67 ppm): The -CH₂- carbon of the Cbz group.
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Pyrrolidine Ring Carbons (25-60 ppm): Signals corresponding to the four carbons of the pyrrolidine ring. The carbons adjacent to the nitrogen will be in the 45-60 ppm range.
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IR (Infrared) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹.
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C=O Stretch (Carbonyls): Two distinct, strong absorptions are expected. One for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and one for the carbamate carbonyl around 1680-1700 cm⁻¹.
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C-N Stretch: A moderate absorption in the 1100-1300 cm⁻¹ region.
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Aromatic C-H Bends: Sharp peaks in the 690-900 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion: In Electrospray Ionization (ESI) mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 250.1. The sodium adduct [M+Na]⁺ at m/z 272.1 may also be present.
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Key Fragments: Common fragmentation pathways would include the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group.
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Synthesis and Handling
The most common and practical synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid involves the protection of a commercially available, enantiopure starting material.
Synthetic Strategy: Chiral Pool Approach
This compound is typically prepared from the "chiral pool," utilizing (R)-pyrrolidine-3-carboxylic acid as the starting material. This strategy is efficient as the critical stereocenter is already established, avoiding complex asymmetric synthesis or chiral resolution steps. The core transformation is the chemoselective N-protection of the secondary amine.
Caption: Synthetic workflow for the preparation of the target compound.
Representative Experimental Protocol: N-Protection
This protocol is a representative procedure based on standard chemical transformations for N-protection.[2] It is crucial to perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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(R)-pyrrolidine-3-carboxylic acid (1.0 eq)
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Sodium Bicarbonate (NaHCO₃) (2.5 eq)
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1,4-Dioxane
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Water
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Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
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Ethyl Acetate
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1M Hydrochloric Acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolution: The (R)-pyrrolidine-3-carboxylic acid is dissolved in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate. The mixture is cooled to 0 °C in an ice-water bath.
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Addition of Protecting Agent: Benzyl chloroformate is added dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up (Quench & Extraction): The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted benzyl chloroformate.
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Acidification: The aqueous layer is cooled to 0 °C and carefully acidified to pH 2-3 with 1M HCl. A white precipitate should form.
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Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.
Deprotection Strategy
The Cbz group is most commonly removed via catalytic hydrogenolysis. This involves stirring the compound with a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas. This mild and efficient method cleaves the Cbz group to yield the free amine, with toluene and carbon dioxide as the only byproducts.[2]
Safety and Handling
(R)-1-Cbz-pyrrolidine-3-carboxylic acid may cause skin, eye, and respiratory irritation.[2] It should be handled in a fume hood using standard laboratory safety precautions, including safety glasses, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances.
Applications in Drug Discovery and Development
The unique structural features of this molecule make it a valuable intermediate in several areas of pharmaceutical research.
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Peptidomimetics and Enzyme Inhibitors: The constrained pyrrolidine ring serves as a scaffold to mimic the secondary structure of peptides (e.g., β-turns). This is critical for designing small molecules that can inhibit enzymes like proteases or modulate protein-protein interactions. Patent literature describes the use of (R)-1-Cbz-pyrrolidine-3-carboxylic acid as an intermediate in the synthesis of Cytochrome P450 2C9 (CYP2C9) inhibitors, highlighting its direct relevance in drug development programs.
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Constrained β-Amino Acid Analogs: As a β-proline analog, it is used to synthesize short peptides and other molecules with defined folding patterns. This conformational control is essential for achieving high-affinity binding to biological targets.
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PROTACs and Molecular Glues: In the rapidly expanding field of targeted protein degradation, this molecule is listed as a "Protein Degrader Building Block". Its rigid structure is ideal for use in the linker component of PROTACs, which must span a specific distance between a target protein and an E3 ligase.
Conclusion
(R)-1-Cbz-pyrrolidine-3-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for imparting stereochemical precision and conformational constraint in drug design. Its robust Cbz protecting group, coupled with the inherent chirality of the pyrrolidine core, provides a reliable and versatile platform for complex synthetic endeavors. From enzyme inhibitors to next-generation protein degraders, the applications of this building block continue to expand, solidifying its importance in the medicinal chemist's toolbox. The predictive spectroscopic data and representative synthetic protocol provided in this guide offer a solid foundation for its effective utilization in research and development.
References
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BenchChem. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid.
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Chemsrc. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid.
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Santa Cruz Biotechnology, Inc. (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid.
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ChemicalBook. (S)-1-Cbz-pyrrolidine-3-carboxylic acid Product Description.
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PubChem. (R)-1-Cbz-pyrrolidine-3-carboxylic acid.
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BOC Sciences. (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid.
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Bide Pharmatech Ltd. (R)-N-Cbz-3-Pyrrolidinecarboxylic acid.
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BenchChem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
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Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938.
